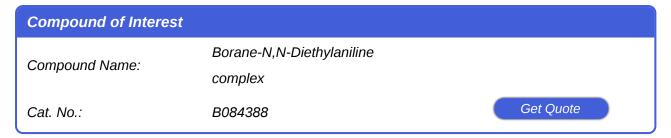


Synthesis of Borane-N,N-diethylaniline Complex: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **borane-N,N-diethylaniline complex** is a stable and versatile reagent in organic synthesis, primarily utilized for the selective reduction of various functional groups. This guide provides an in-depth overview of its synthesis, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.

Core Synthesis and Properties

The **borane-N,N-diethylaniline complex** is a Lewis acid-base adduct formed between the electron-deficient borane (BH₃) and the Lewis basic nitrogen atom of N,N-diethylaniline. This complexation stabilizes the highly reactive borane, rendering it a safer and more manageable reagent for laboratory use.

Physical and Chemical Properties:



Property	Value	References
Molecular Formula	C10H18BN	[1]
Molecular Weight	163.07 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Melting Point	-30 to -27 °C	[1]
Density	0.917 g/mL at 25 °C	[1]
Flash Point	21 °C	[2]

Experimental Protocols for Synthesis

The synthesis of **borane-N,N-diethylaniline complex** is typically achieved through the reaction of a borane source, such as borane-tetrahydrofuran (BH₃•THF) or borane-dimethyl sulfide (BMS), with N,N-diethylaniline. The following protocol is based on established synthetic methodologies.

Method 1: Synthesis from Borane-Tetrahydrofuran Complex

This method involves the direct reaction of a commercially available solution of borane in tetrahydrofuran with N,N-diethylaniline.

Materials and Equipment:

- Borane-tetrahydrofuran complex (1 M solution in THF)
- N,N-diethylaniline (freshly distilled)
- Anhydrous tetrahydrofuran (THF)
- Schlenk line or glovebox for inert atmosphere operations
- Magnetic stirrer and stir bar
- Syringes and needles



· Round-bottom flasks, oven-dried

Procedure:

- Under an inert atmosphere (argon or nitrogen), a solution of N,N-diethylaniline (1.0 equivalent) in anhydrous THF is prepared in a round-bottom flask.
- The flask is cooled to 0 °C in an ice bath.
- A solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0 equivalent) is added dropwise to the stirred N,N-diethylaniline solution over a period of 15-30 minutes.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
- The solvent (THF) is removed under reduced pressure to yield the crude borane-N,N-diethylaniline complex as a colorless to light yellow oil.

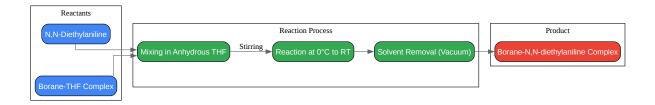
Purification: The crude product is typically used without further purification. If necessary, it can be purified by vacuum distillation.

Quantitative Data:

Parameter	Value
Reactant Ratio	1:1 (N,N-diethylaniline : BH3•THF)
Reaction Temperature	0 °C to room temperature
Reaction Time	1.5 - 2.5 hours
Typical Yield	>95%

Synthesis Workflow





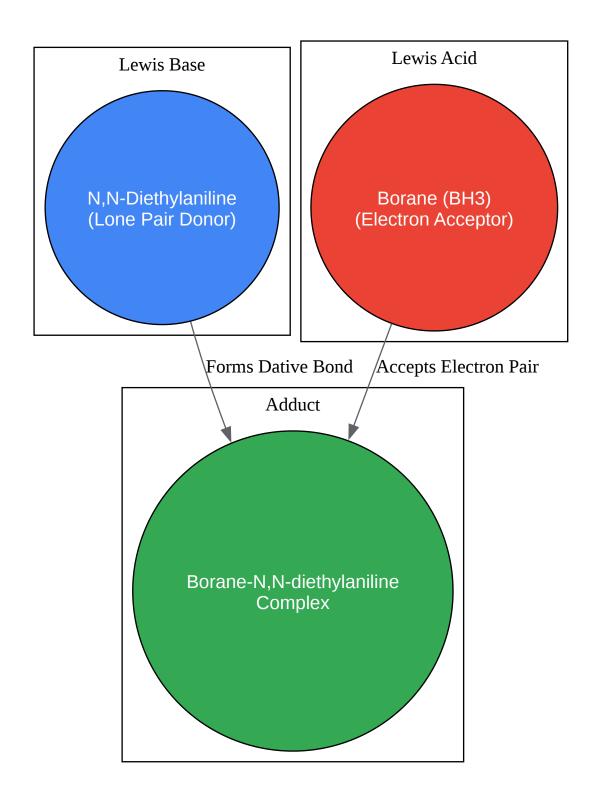
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Caption: Workflow for the synthesis of Borane-N,N-diethylaniline complex.

Signaling Pathways and Logical Relationships

The formation of the **borane-N,N-diethylaniline complex** is a classic example of a Lewis acid-base adduct formation.





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Caption: Lewis acid-base adduct formation in the synthesis.

Conclusion



The synthesis of **borane-N,N-diethylaniline complex** is a straightforward and high-yielding process that provides a valuable reagent for selective reductions in organic synthesis. Its stability and ease of handling compared to other borane sources make it an attractive choice for researchers in both academic and industrial settings, particularly in the field of drug development where precise and reliable synthetic methods are paramount.

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